ethyl 2-(cyclopentyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, such as the pyrazole and isoxazole rings. These are then coupled with other components through reactions like cyclization and esterification .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines .
Scientific Research Applications
ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, and thiazole rings. Examples include:
- 3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL derivatives
- Thiazole-based compounds with various substituents
Uniqueness
The uniqueness of ETHYL 2-(CYCLOPENTYL{[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 2-[cyclopentyl-[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H25N5O4S/c1-5-29-20(28)18-12(2)23-21(31-18)26(14-8-6-7-9-14)19(27)17-10-16(24-30-17)15-11-22-25(4)13(15)3/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
SLYPPOZJAVLKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC(=NO3)C4=C(N(N=C4)C)C)C |
Origin of Product |
United States |
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